molecular formula C13H21N3O3S B12889631 4-Amino-2-methoxy-N-[2-(pyrrolidin-1-yl)ethyl]benzene-1-sulfonamide CAS No. 62564-06-1

4-Amino-2-methoxy-N-[2-(pyrrolidin-1-yl)ethyl]benzene-1-sulfonamide

Cat. No.: B12889631
CAS No.: 62564-06-1
M. Wt: 299.39 g/mol
InChI Key: FIAKPXQKJCGDKA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Amino-2-methoxy-N-[2-(pyrrolidin-1-yl)ethyl]benzene-1-sulfonamide is a synthetic sulfonamide derivative characterized by a methoxy group at the 2-position of the benzene ring and a pyrrolidine-substituted ethyl chain attached to the sulfonamide nitrogen. The compound’s design aligns with strategies to optimize pharmacokinetic properties through balanced lipophilicity and hydrogen-bonding capabilities .

Properties

CAS No.

62564-06-1

Molecular Formula

C13H21N3O3S

Molecular Weight

299.39 g/mol

IUPAC Name

4-amino-2-methoxy-N-(2-pyrrolidin-1-ylethyl)benzenesulfonamide

InChI

InChI=1S/C13H21N3O3S/c1-19-12-10-11(14)4-5-13(12)20(17,18)15-6-9-16-7-2-3-8-16/h4-5,10,15H,2-3,6-9,14H2,1H3

InChI Key

FIAKPXQKJCGDKA-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)N)S(=O)(=O)NCCN2CCCC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-2-methoxy-N-(2-(pyrrolidin-1-yl)ethyl)benzenesulfonamide typically involves multiple steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of appropriate precursors, such as 1,4-diaminobutane.

    Introduction of the Sulfonamide Group: The sulfonamide group is introduced by reacting the intermediate with sulfonyl chloride in the presence of a base like triethylamine.

    Amino Group Addition: The amino group is introduced through nucleophilic substitution reactions.

    Methoxy Group Addition: The methoxy group is typically introduced via methylation reactions using reagents like methyl iodide.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Sulfonamide Group Reactivity

The sulfonamide moiety (-SO₂NH-) participates in key transformations:

  • Synthesis via Ethylsulfonate-Amine Coupling : The compound's sulfonamide group is synthesized through nucleophilic substitution between ethyl-4-halobenzenesulfonate and amines like 2-(pyrrolidin-1-yl)ethylamine. This reaction occurs in hydrocarbon solvents (e.g., toluene) at 80–100°C under nitrogen, yielding the sulfonamide after ethanol elimination .

  • Stability Under Acidic/Basic Conditions : The sulfonamide remains intact during subsequent reactions involving acetic acid reflux (e.g., enaminone formation) , confirming its robustness in diverse conditions.

Amino Group (4-NH₂) Transformations

The primary aromatic amine undergoes several derivatizations:

  • Enaminone Formation : Condensation with β-diketones or α,β-unsaturated carbonyl compounds in glacial acetic acid produces enaminone derivatives. For example, refluxing with acrylic acid forms β-alanine analogs .

  • Heterocyclization :

    • Treatment with thiourea or urea under acidic conditions yields thiadiazoles or pyrimidinediones .

    • Reaction with hydrazine derivatives forms pyrazole or oxadiazole rings, as demonstrated in syntheses of related sulfonamides .

Table 1: Amino Group Reactions

Reaction TypeConditionsProduct ExampleSource
Enaminone synthesisAcetic acid, refluxEnaminone-linked sulfonamide
Thiadiazole formationH₂SO₄, room temperature1,3,4-Thiadiazole derivatives
Pyrazole cyclization2,4-pentanedione, HCl3,5-Dimethylpyrazole derivatives

Methoxy Group (2-OCH₃) Modifications

The methoxy group can be demethylated or substituted:

Pyrrolidine Moieties

The pyrrolidine ring exhibits secondary amine reactivity:

  • Alkylation/Acylation : Reacts with alkyl halides or acyl chlorides to form quaternary ammonium salts or amides .

  • Metal-Mediated Cross-Couplings : Brominated analogs (if synthesized) could participate in Suzuki or Heck couplings for biaryl synthesis, as noted in sulfonamide derivative patents .

Reaction Optimization Insights

  • Solvent Selection : Hydrocarbon solvents (toluene) favor sulfonamide formation , while polar aprotic solvents (DMF) enhance nucleophilic substitutions.

  • Temperature Control : Cyclization reactions require precise heating (e.g., 120°C for oxadiazole formation) .

Scientific Research Applications

Antipsychotic Potential

Research indicates that 4-Amino-2-methoxy-N-[2-(pyrrolidin-1-yl)ethyl]benzene-1-sulfonamide exhibits significant biological activity, particularly in the realm of antipsychotic medications. Compounds within this class often interact with neurotransmitter systems, specifically dopamine and serotonin receptors, which are pivotal in treating psychiatric disorders. The presence of the pyrrolidine ring suggests potential interactions with G-protein coupled receptors, enhancing its therapeutic profile .

Inhibition of Inflammatory Factors

A notable application of this compound lies in its potential to inhibit the expression of inflammatory factors. Studies have shown that derivatives of sulfonamides can effectively modulate inflammatory pathways, making them candidates for treating conditions characterized by excessive inflammation .

Binding Affinity Studies

Interaction studies involving 4-Amino-2-methoxy-N-[2-(pyrrolidin-1-yl)ethyl]benzene-1-sulfonamide typically focus on its binding affinity and efficacy at various biological targets. These studies help elucidate its pharmacological profile and assess its viability as a therapeutic agent .

Study on Antipsychotic Effects

A recent study explored the effects of similar sulfonamide derivatives on dopamine receptor activity. It was found that modifications to the pyrrolidine moiety significantly influenced receptor binding affinity and efficacy, suggesting that 4-Amino-2-methoxy-N-[2-(pyrrolidin-1-yl)ethyl]benzene-1-sulfonamide could lead to novel antipsychotic agents .

Inflammation Modulation Research

Another study focused on the anti-inflammatory properties of sulfonamides, demonstrating that compounds structurally related to 4-Amino-2-methoxy-N-[2-(pyrrolidin-1-yl)ethyl]benzene-1-sulfonamide effectively inhibited pro-inflammatory cytokines in vitro. This highlights the compound's potential application in treating inflammatory diseases .

Mechanism of Action

The mechanism of action of 4-Amino-2-methoxy-N-(2-(pyrrolidin-1-yl)ethyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological context.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

The compound shares structural similarities with several sulfonamide and heterocyclic derivatives documented in the evidence. Key comparisons include:

Table 1: Structural and Physicochemical Properties
Compound Name Molecular Formula Molecular Weight Key Substituents Notable Features
Target Compound Not explicitly provided* ~340–370 (estimated) 2-methoxy, pyrrolidin-1-yl-ethyl Potential for enhanced solubility
SzR-109 (N-(2-(pyrrolidin-1-yl)ethyl)-3-(morpholinomethyl)-4-hydroxyquinoline-2-carboxamide) C21H28N4O3 384.47 Morpholinomethyl, hydroxyquinoline Stimulates U937 cells; higher lipophilicity
4-{2-[(4,6-Dichloro-1,3,5-triazin-2-yl)amino]ethyl}benzene-1-sulfonamide C11H13Cl2N5O2S 366.22 Chlorinated triazine, ethyl linker Reactive triazine core; potential for covalent binding
4-(4-Amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide C29H23F2N5O3S 589.1 Fluorophenyl, chromenone, pyrazolopyrimidine High molecular weight; complex heterocyclic system
4-Amino-N-(4,6-dimethylpyrimidin-2-yl)benzenesulfonamide–benzoic acid co-crystal C12H14N4O2S (sulfonamide) 294.33 (sulfonamide) Dimethylpyrimidinyl Co-crystal enhances stability/solubility

*Molecular weight estimated based on analogous compounds.

Key Differentiators

  • Substituent Effects : The target compound’s 2-methoxy group may enhance solubility compared to chloro-triazinyl analogs (), while the pyrrolidine moiety offers conformational flexibility absent in rigid heterocycles like pyrimidines () .
  • Molecular Complexity: The chromenone-pyrazolopyrimidine derivative () exhibits higher molecular weight and complexity, likely reducing synthetic accessibility compared to the target compound .

Biological Activity

4-Amino-2-methoxy-N-[2-(pyrrolidin-1-yl)ethyl]benzene-1-sulfonamide is a sulfonamide compound with significant potential in medicinal chemistry. Its unique structure, featuring an amino group, a methoxy group, and a pyrrolidine moiety, suggests interactions with various biological pathways, particularly in the context of neuropharmacology and potential therapeutic applications.

The molecular formula of this compound is C13H21N3O3SC_{13}H_{21}N_{3}O_{3}S, with a molecular weight of approximately 299.39 g/mol. The presence of functional groups such as the sulfonamide and methoxy moieties enhances its solubility and reactivity, making it a candidate for further pharmacological exploration.

Property Value
Molecular FormulaC13H21N3O3S
Molecular Weight299.39 g/mol
Functional GroupsAmino, Methoxy, Sulfonamide

Biological Activity

Research indicates that 4-Amino-2-methoxy-N-[2-(pyrrolidin-1-yl)ethyl]benzene-1-sulfonamide exhibits potential biological activity primarily through its interaction with neurotransmitter systems.

Antipsychotic Potential

This compound may function similarly to other antipsychotic medications by modulating dopamine and serotonin receptor activity. The structural characteristics suggest possible interactions with G-protein coupled receptors (GPCRs), which are crucial for neurotransmission regulation.

Inhibition Studies

A study on related compounds demonstrated that 4-amino-substituted benzenesulfonamides have shown promise as inhibitors for various carbonic anhydrase (CA) isoforms. These compounds exhibited significantly higher binding affinities compared to other tested derivatives, indicating their potential as therapeutic agents in conditions where CA activity is dysregulated .

Antitumor Activity

In vivo studies have assessed the antitumor efficacy of related sulfonamide compounds against mouse lymphoid leukemia models. While some derivatives showed no significant activity, the structural modifications in 4-Amino-2-methoxy-N-[2-(pyrrolidin-1-yl)ethyl]benzene-1-sulfonamide may enhance its effectiveness against specific cancer types .

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) studies highlight how slight modifications in the chemical structure can lead to significant changes in biological activity. For instance, variations in the pyrrolidine moiety or the introduction of different substituents can alter receptor binding profiles and therapeutic effects.

Comparative Analysis

A comparison with similar compounds reveals insights into the biological landscape of sulfonamides:

Compound Name Molecular Formula Key Features
4-Amino-N-[2-(piperidin-1-yl)ethyl]benzene-1-sulfonamideC14H23N3O3SSimilar structure with piperidine; different receptor interactions
4-Methoxy-N-methyl-N-[2-oxo-2-(pyrrolidin-1-yl)ethyl]benzenesulfonamideC14H20N2O4SContains a methoxy group and an oxo substituent; distinct activity profile
4-Amino-N-[[(2RS)-1-Ethyl-pyrrolidin-2-yl]methyl]-2-methoxy-5-(methylsulphonyl)benzamideC16H25N3O4SExtended structure; broader pharmacological implications

Q & A

Q. What are the optimized synthetic routes for 4-Amino-2-methoxy-N-[2-(pyrrolidin-1-yl)ethyl]benzene-1-sulfonamide, and how are yield and purity controlled?

Methodological Answer: Synthesis typically involves sequential functionalization of the benzene-sulfonamide core. Key steps include:

  • Coupling Reactions : The pyrrolidin-1-yl ethyl group is introduced via nucleophilic substitution or reductive amination under inert atmospheres (e.g., N₂) to minimize oxidation .
  • Catalysts and Solvents : Use of Pd-based catalysts for Suzuki-Miyaura coupling (for aromatic moieties) and polar aprotic solvents (e.g., DMF, DMSO) to enhance reaction efficiency .
  • Purification : Column chromatography (silica gel, gradient elution) or recrystallization (ethanol/water mixtures) ensures >95% purity. Yield optimization requires precise temperature control (e.g., 60–80°C for amidation) .

Q. How is structural characterization performed for this compound?

Methodological Answer:

  • Spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., methoxy at C2, sulfonamide linkage) and pyrrolidine ring proton integration. IR identifies sulfonamide S=O stretches (~1350 cm⁻¹) .
  • X-ray Crystallography : Single-crystal diffraction resolves bond angles and torsion angles, critical for verifying stereochemistry. Co-crystallization with benzoic acid derivatives (e.g., in ) improves crystal stability .

Q. What in vitro assays are suitable for initial biological evaluation, such as enzyme inhibition?

Methodological Answer:

  • Enzyme Inhibition : Use fluorescence-based assays (e.g., fluorogenic substrates for proteases) with IC₅₀ determination. Include positive controls (e.g., known sulfonamide inhibitors) and triplicate measurements to ensure reproducibility .
  • Statistical Validation : Data analyzed via ANOVA with post-hoc tests (e.g., Fisher’s PLSD) to assess significance (p < 0.05). Results reported as mean ± SEM .

Advanced Research Questions

Q. How do molecular docking studies predict target interactions, and how are these validated experimentally?

Methodological Answer:

  • Docking Workflow :
    • Protein Preparation : Retrieve target structures (e.g., PDB: 3HKC) and remove water molecules.
    • Ligand Parameterization : Assign charges (e.g., AMBER force field) and optimize geometry (DFT/B3LYP) .
    • Validation : Compare docking poses with co-crystallized ligands (RMSD < 2.0 Å acceptable).
  • Experimental Validation : Surface plasmon resonance (SPR) or ITC measures binding affinity (Kd) to confirm computational predictions .

Q. How can contradictions in biological activity data across studies be resolved?

Methodological Answer:

  • Source Analysis : Compare assay conditions (e.g., buffer pH, cell lines). For example, variations in IC₅₀ may arise from differences in ATP concentrations in kinase assays.
  • Meta-Analysis : Pool data from multiple studies using standardized effect sizes (e.g., Hedge’s g) and assess heterogeneity via I² statistics. Replicate experiments under controlled conditions to isolate variables .

Q. How does co-crystallization with carboxylic acids (e.g., benzoic acid) alter physicochemical properties?

Methodological Answer:

  • Co-Crystal Design : Solvent-drop grinding (e.g., methanol) promotes supramolecular interactions (e.g., hydrogen bonding between sulfonamide NH and benzoic acid COOH).
  • Property Modulation : Co-crystals may enhance solubility (via improved hydrophilicity) or stability (reduced hygroscopicity). Characterize via DSC (melting point shifts) and PXRD (new diffraction patterns) .

Q. What challenges arise in scaling up synthesis while maintaining stereochemical integrity?

Methodological Answer:

  • Reaction Optimization : Transition from batch to flow chemistry improves heat/mass transfer, reducing racemization risks. Use chiral HPLC to monitor enantiopurity during scale-up .
  • Byproduct Control : Implement inline FTIR or PAT (Process Analytical Technology) to detect intermediates (e.g., undesired sulfonic acid derivatives) and adjust reaction parameters in real-time .

Q. How does the sulfonamide moiety influence pharmacokinetics, and what structural modifications improve bioavailability?

Methodological Answer:

  • PK Studies : Measure logP (octanol/water partitioning) to assess lipophilicity. Sulfonamides with logP >2 often exhibit better membrane permeability but may require prodrug strategies (e.g., esterification) to enhance solubility .
  • Modifications : Introduce hydrophilic groups (e.g., PEG chains) at the pyrrolidine nitrogen or methoxy position. Compare with analogues (e.g., 4-aminobenzenesulfonamide derivatives) to evaluate metabolic stability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.